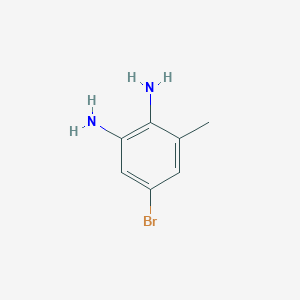

5-Bromo-3-methylbenzene-1,2-diamine

Descripción

Contextualization within Substituted ortho-Phenylenediamines

Substituted ortho-phenylenediamines are a class of organic compounds characterized by a benzene (B151609) ring with two amino groups at adjacent positions (1 and 2), along with other substituents on the aromatic ring. These compounds are of significant interest in synthetic organic chemistry due to the reactivity of the vicinal diamine functionality. The two amino groups can readily undergo cyclocondensation reactions with a variety of electrophilic reagents, such as aldehydes, ketones, carboxylic acids, and their derivatives, to form a range of heterocyclic compounds.

The nature and position of the substituents on the benzene ring play a crucial role in the reactivity of the ortho-phenylenediamine moiety. Electron-donating groups, such as the methyl group in 5-bromo-3-methylbenzene-1,2-diamine, can increase the nucleophilicity of the amino groups, thereby enhancing their reactivity towards electrophiles. Conversely, electron-withdrawing groups can decrease the reactivity. The presence of a halogen, like the bromine atom in this compound, offers an additional site for further chemical modification through various cross-coupling reactions, adding to its synthetic utility.

The general reactivity of substituted ortho-phenylenediamines is exemplified by their widespread use in the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems. These heterocyclic cores are prevalent in many biologically active molecules and functional materials.

Significance as a Chemical Intermediate

The true value of this compound in academic and industrial research lies in its role as a key chemical intermediate. Its unique substitution pattern allows for the construction of complex molecular architectures with potential applications in pharmaceuticals and material science.

Detailed research findings have demonstrated the utility of this compound in the synthesis of various novel molecules. For instance, it has been employed as a starting material in the preparation of benzimidazole-proline derivatives, which are investigated for their therapeutic potential. google.comgoogle.com In these syntheses, the diamine is reacted with a proline derivative to construct the benzimidazole (B57391) core.

Another significant application is in the synthesis of substituted pyrazolospiroketones. A patent describes the reaction of this compound with 2,4-pentanedione under acidic conditions to yield a dihydropyrimidine-fused spiro compound, highlighting its utility in creating complex polycyclic systems. googleapis.com

Furthermore, this diamine serves as a crucial building block for the development of Toll-like receptor 9 (TLR9) inhibitors. In one patented synthesis, this compound is reacted with a substituted aldehyde to form a benzimidazole derivative that is a key component of the final inhibitor molecule. googleapis.com

The reactivity of this compound also extends to the formation of Schiff bases. Research has shown its use in the preparation of monomeric Schiff base complexes through condensation with di-2-furanylethanedione. These resulting complexes have been investigated for their potential antibacterial activities. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netdavcollegekanpur.ac.in

The following table summarizes some of the documented reactions involving this compound as a key intermediate:

| Reactant(s) | Product Type | Application/Significance | Reference(s) |

| Proline derivatives | Benzimidazole-proline derivatives | Potential therapeutic agents | google.comgoogle.com |

| 2,4-Pentanediol | Dihydropyrimidine-fused spiro compound | Synthesis of complex polycyclic systems | googleapis.com |

| Substituted aldehydes | Benzimidazole derivatives | Toll-like receptor 9 (TLR9) inhibitors | googleapis.com |

| Di-2-furanylethanedione | Monomeric Schiff base complexes | Potential antibacterial agents | researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.netdavcollegekanpur.ac.in |

These examples underscore the importance of this compound as a versatile and valuable intermediate in the synthesis of a diverse range of functional molecules, driving forward research in medicinal chemistry and materials science.

Structure

2D Structure

Propiedades

IUPAC Name |

5-bromo-3-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c1-4-2-5(8)3-6(9)7(4)10/h2-3H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFSLKHZOPVGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363960 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76153-06-5 | |

| Record name | 5-bromo-3-methylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methylbenzene 1,2 Diamine and Its Derivatives

General Principles of ortho-Phenylenediamine Synthesis

Ortho-phenylenediamines are crucial building blocks in the synthesis of numerous heterocyclic compounds, including pharmaceuticals and agrochemicals. chemicalbook.com Consequently, a variety of synthetic methods have been developed to produce these important intermediates.

Electrophilic Nitration and Subsequent Reduction Routes

A classical and widely used method for synthesizing aromatic amines is through the electrophilic nitration of an aromatic ring, followed by the reduction of the nitro group. chemicalbook.com For the synthesis of ortho-phenylenediamines, this typically involves the reduction of an ortho-nitroaniline precursor.

The nitration step is a quintessential electrophilic aromatic substitution reaction. It is commonly achieved by treating the aromatic compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). quora.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. quora.com

Once the nitro group is introduced, it can be reduced to a primary amine (NH₂) through various methods. Common reducing agents include:

Metals in acidic media (e.g., tin and hydrochloric acid, iron and hydrochloric acid, or zinc dust). rsc.org

Catalytic hydrogenation using catalysts like palladium, platinum, or nickel. wikipedia.org

Other reducing agents such as stannous chloride (SnCl₂) or sodium hydrosulfite. rsc.org

This two-step sequence is a robust and scalable approach for preparing a wide array of aromatic amines from readily available starting materials. sigmaaldrich.com A known pathway to synthesize 5-Bromo-3-methylbenzene-1,2-diamine utilizes this principle by starting with 4-bromo-2-methyl-6-nitroaniline and reducing the nitro group to an amine. chemicalbook.com

Transition-Metal-Catalyzed C-H Amination of Arenes

Modern synthetic chemistry has seen the rapid development of methods for the direct formation of C-N bonds from C-H bonds, a process known as C-H amination. chemicalbook.comwikipedia.orgorganic-chemistry.org Transition-metal-catalyzed C-H amination offers a more atom-economical alternative to traditional multi-step syntheses. sigmaaldrich.comguidechem.commasterorganicchemistry.com

Several transition metals, including palladium (Pd), copper (Cu), rhodium (Rh), ruthenium (Ru), and iridium (Ir), have been shown to catalyze the amination of arene C-H bonds. chemicalbook.com These reactions often employ a directing group on the substrate to control the regioselectivity, guiding the amination to the ortho position. For aniline derivatives, this allows for the direct synthesis of ortho-phenylenediamine structures. chemicalbook.com While highly efficient, these methods can require pre-functionalization of the substrate with a directing group, which may add synthetic steps. chemicalbook.com

Regioselective Radical Arene Amination Strategies

A significant challenge in direct C-H functionalization is controlling the position of the new substituent (regiocontrol). chemicalbook.comwikipedia.orgorganic-chemistry.org Recently, novel strategies have emerged that utilize radical mechanisms to achieve regioselective amination of arenes. chemicalbook.comwikipedia.orgorganic-chemistry.org

One innovative approach uses attractive noncovalent interactions to direct a radical amination reaction to the ortho position of an aniline derivative. chemicalbook.comorganic-chemistry.orgsemanticscholar.orgorganic-chemistry.org In this system, an aniline is protected as an anionic sulfamate. This anionic group then electrostatically guides an incoming aminium radical cation to the proximal ortho C-H bond. chemicalbook.comorganic-chemistry.org Subsequent cleavage of the sulfamate protecting group yields the desired ortho-phenylenediamine. chemicalbook.comorganic-chemistry.org This method demonstrates high regioselectivity and provides a concise route to valuable OPDs from simple anilines. chemicalbook.comorganic-chemistry.orgsemanticscholar.org

Specific Synthetic Pathways for this compound

The synthesis of the target molecule, this compound, can be approached through methods that build upon the general principles outlined above. A documented route involves the reduction of a pre-brominated nitroaniline, while a plausible alternative is the direct bromination of the parent diamine.

Bromination of 3-methylbenzene-1,2-diamine

A direct and logical approach to synthesizing this compound is the electrophilic bromination of 3-methylbenzene-1,2-diamine. The two amino groups are strong activating, ortho-, para-directing groups, making the aromatic ring highly susceptible to electrophilic attack. The methyl group is a less powerful activating group that also directs ortho and para.

In 3-methylbenzene-1,2-diamine, the positions available for substitution are C4, C5, and C6. The directing effects of the functional groups are as follows:

C1-NH₂ group directs to C2 (occupied), C4, and C6.

C2-NH₂ group directs to C1 (occupied), C3 (occupied), and C5.

C3-CH₃ group directs to C2 (occupied), C4, and C6.

The position para to the C2-amino group (C5) is strongly activated. The positions ortho to the C1-amino group (C6) and the C3-methyl group (C4) are also activated. The cumulative electronic effects and steric considerations would influence the final regioselectivity of the bromination reaction. Given the strong activation provided by the two vicinal amino groups, this reaction is expected to proceed readily.

Reagents and Reaction Conditions for Bromination

The electrophilic bromination of highly activated aromatic rings, such as anilines and phenols, can be achieved under mild conditions using various brominating agents.

| Reagent | Solvent(s) | Typical Conditions | Selectivity |

| **Bromine (Br₂) ** | Acetic Acid, Dichloromethane | Room temperature | Can lead to polybromination in highly activated systems. semanticscholar.orgnih.gov |

| N-bromosuccinimide (NBS) | Dichloromethane, Acetonitrile, Dimethylformamide (DMF) | Room temperature; sometimes with a catalyst | Often provides better control and higher selectivity for monobromination compared to Br₂. wikipedia.orgorganic-chemistry.orgslideshare.net Using DMF as a solvent can favor para-selectivity. wikipedia.org |

Using Bromine (Br₂): Molecular bromine, often dissolved in a solvent like glacial acetic acid or dichloromethane, is a common reagent for aromatic bromination. nih.govnih.gov For highly activated substrates like diamines, the reaction is typically rapid and may require cooling to prevent over-reaction and the formation of polybrominated products. semanticscholar.org

Using N-bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine that often provides better regioselectivity and avoids the formation of large amounts of HBr byproduct. wikipedia.orgmasterorganicchemistry.com It is particularly useful for brominating electron-rich aromatic compounds. wikipedia.orgslideshare.net The reaction can be performed in various polar solvents, and the choice of solvent can influence the outcome. wikipedia.org

The specific conditions for the selective synthesis of the 5-bromo isomer from 3-methylbenzene-1,2-diamine would require careful optimization to control the position of bromination and minimize side products.

Synthesis as a Starting Material for Substituted Benzimidazoles

This compound is a key intermediate in the synthesis of substituted benzimidazoles. The general and widely employed method for this transformation is the Phillips condensation, which involves the reaction of the ortho-phenylenediamine with an aldehyde in the presence of an oxidizing agent or under acidic conditions. The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and subsequent oxidation to yield the benzimidazole (B57391) ring system.

For instance, the reaction of this compound with an appropriate aldehyde (R-CHO) will lead to the formation of the corresponding 6-bromo-4-methyl-2-substituted-1H-benzo[d]imidazole. The specific reaction conditions, such as the choice of solvent, catalyst, and temperature, can be optimized to maximize the yield and purity of the desired benzimidazole derivative.

A common procedure involves heating a mixture of the diamine and the aldehyde in a solvent like ethanol or acetic acid. The use of an oxidizing agent, such as sodium metabisulfite, can facilitate the final aromatization step to the benzimidazole.

| Reactant 1 | Reactant 2 | Product |

| This compound | Aldehyde (R-CHO) | 6-Bromo-4-methyl-2-(R)-1H-benzo[d]imidazole |

This synthetic approach allows for the introduction of a wide variety of substituents at the 2-position of the benzimidazole core, depending on the choice of the aldehyde, enabling the generation of a library of compounds for further investigation.

Synthesis of Related Substituted ortho-Phenylenediamines for Comparative Studies

To understand the influence of different substitution patterns on the properties and reactivity of ortho-phenylenediamines in benzimidazole synthesis, several related compounds are synthesized. These comparative studies are essential for developing structure-activity relationships.

Synthesis of 4-bromobenzene-1,2-diamine

The synthesis of 4-bromobenzene-1,2-diamine is typically achieved through the reduction of the commercially available precursor, 4-bromo-2-nitroaniline. This reduction can be carried out using various reducing agents. A common and effective method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrazine hydrate. Other reducing systems like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic media are also frequently employed. The choice of the reducing agent and reaction conditions can be tailored to optimize the yield and purity of the final product.

| Starting Material | Reagents | Product |

| 4-Bromo-2-nitroaniline | Hydrazine hydrate, Pd/C | 4-bromobenzene-1,2-diamine |

| 4-Bromo-2-nitroaniline | SnCl₂·2H₂O, HCl | 4-bromobenzene-1,2-diamine |

| 4-Bromo-2-nitroaniline | Fe, HCl | 4-bromobenzene-1,2-diamine |

Synthesis of 3-bromo-5-chlorobenzene-1,2-diamine

The preparation of 3-bromo-5-chlorobenzene-1,2-diamine follows a similar synthetic strategy, starting from the corresponding dinitro compound or, more commonly, from a suitably substituted nitroaniline. A plausible route involves the synthesis of 1-bromo-3-chloro-2,6-dinitrobenzene, followed by selective reduction of one nitro group and subsequent reduction of the second. A more direct approach starts with the commercially available 5-chloro-2-nitroaniline. Bromination of this precursor would yield 3-bromo-5-chloro-2-nitroaniline, which can then be reduced to the target diamine using standard reduction methods as described for 4-bromobenzene-1,2-diamine.

| Starting Material | Reagents | Product |

| 3-Bromo-5-chloro-2-nitroaniline | SnCl₂·2H₂O, HCl | 3-bromo-5-chlorobenzene-1,2-diamine |

Synthesis of 3-bromo-5-methoxybenzene-1,2-diamine

The synthesis of 3-bromo-5-methoxybenzene-1,2-diamine can be accomplished by the reduction of 3-bromo-5-methoxy-2-nitroaniline. This nitro precursor can be prepared from 3-methoxy-5-nitroaniline via a bromination reaction. The subsequent reduction of the nitro group to an amine is a standard transformation. For example, the reduction can be achieved using sodium sulfide in a mixture of methanol and water.

| Starting Material | Reagents | Product |

| 3-Bromo-5-methoxy-2-nitroaniline | Na₂S, Methanol/Water | 3-bromo-5-methoxybenzene-1,2-diamine |

Synthesis of 3,5-dibromobenzene-1,2-diamine

There are two primary routes for the synthesis of 3,5-dibromobenzene-1,2-diamine. The first involves the direct bromination of 1,2-diaminobenzene (ortho-phenylenediamine). This electrophilic aromatic substitution reaction introduces bromine atoms at the 3 and 5 positions. The second, and more common, method is the reduction of 3,5-dibromo-2-nitroaniline. This precursor can be synthesized by the nitration of 1,3-dibromobenzene followed by a nucleophilic aromatic substitution with ammonia, or more directly by the bromination of 2-nitroaniline. The reduction of the nitro group is then carried out using established methods, such as with tin(II) chloride or iron in acidic conditions.

| Starting Material | Reagents | Product |

| 1,2-Diaminobenzene | Bromine | 3,5-dibromobenzene-1,2-diamine |

| 3,5-Dibromo-2-nitroaniline | SnCl₂·2H₂O, Ethanol | 3,5-dibromobenzene-1,2-diamine |

Reactivity and Derivatization of 5 Bromo 3 Methylbenzene 1,2 Diamine

Formation of Heterocyclic Compounds

The reactivity of 5-Bromo-3-methylbenzene-1,2-diamine is primarily characterized by the nucleophilicity of its two amino groups. These groups can readily react with electrophilic reagents, leading to cyclization and the formation of stable five- or six-membered heterocyclic rings fused to the benzene (B151609) core. The substitution pattern of the resulting heterocycles is determined by the structure of the diamine. In the case of the unsymmetrical this compound, reactions can potentially yield a mixture of two regioisomers.

Benzimidazoles are a significant class of heterocyclic compounds with a wide range of applications. niscpr.res.in The synthesis of benzimidazole (B57391) derivatives from this compound typically involves a condensation reaction with a one-carbon electrophile, such as an aldehyde or a carboxylic acid derivative. This reaction leads to the formation of either 6-Bromo-4-methyl-1H-benzimidazole or 5-Bromo-7-methyl-1H-benzimidazole, or a mixture of both.

The most common method for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine (B120857) with an aldehyde. niscpr.res.inbeilstein-journals.org This reaction typically proceeds in two steps: the initial formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation or dehydrogenation to form the aromatic benzimidazole ring. niscpr.res.in When this compound reacts with an aldehyde (RCHO), it is expected to form the corresponding 2-substituted 6-bromo-4-methyl- and/or 5-bromo-7-methyl-benzimidazoles.

The direct condensation can sometimes lead to complex mixtures, but various catalytic and modified procedures have been developed to improve yields and selectivity. niscpr.res.in The reaction conditions, such as the choice of solvent and catalyst, can significantly influence the outcome.

Table 1: Examples of Aldehydes Used in Benzimidazole Synthesis This table is based on general cyclocondensation reactions with o-phenylenediamines and is representative of the types of aldehydes that would react with this compound.

| Aldehyde Type | Example | Expected Product Substituent (at C2) |

|---|---|---|

| Aromatic | Benzaldehyde | Phenyl |

| Substituted Aromatic | 4-Chlorobenzaldehyde | 4-Chlorophenyl |

| Heterocyclic | Pyridine-4-carboxaldehyde | Pyridin-4-yl |

| Aliphatic | Acetaldehyde | Methyl |

Benzimidazole Derivatives

Catalytic Approaches

To enhance the efficiency and selectivity of benzimidazole synthesis, numerous catalytic systems have been developed. These catalysts facilitate the cyclocondensation reaction under milder conditions and often lead to higher yields.

Cerium(IV) Ammonium Nitrate (CAN): CAN has been used as an effective catalyst for the reaction of o-phenylenediamines with aromatic aldehydes. arabjchem.org The reaction, typically carried out in methanol at room temperature, can yield either 2-aryl-substituted benzimidazoles or 2-aryl-1-arylmethyl-1H-benzimidazoles, depending on the reaction conditions and the stoichiometry of the reactants. arabjchem.org

Nano-Fe₂O₃: Nanoparticles of iron(III) oxide have proven to be an efficient, recyclable, and environmentally friendly catalyst for the synthesis of benzimidazoles. researchgate.net These reactions are often performed in an aqueous medium, which offers significant green chemistry advantages. researchgate.net The nano-Fe₂O₃ catalyst facilitates the condensation of o-phenylenediamines and aldehydes with short reaction times and high yields. researchgate.netcore.ac.uk

Other Catalysts: A wide array of other catalysts have been reported for this transformation, showcasing the versatility of the reaction. These include:

H₂O₂/HCl: A simple and efficient system for the one-pot synthesis of substituted benzimidazoles at room temperature. organic-chemistry.org

Chlorosulfonic Acid (ClSO₃H) and Sulfuric Acid on Hydrolyzed Starch (H₂SO₄@HTC(II)) : These solid acid catalysts provide heterogeneous systems that are easy to handle and separate from the reaction mixture.

Supported Gold Nanoparticles (Au/TiO₂): Gold nanoparticles supported on titanium dioxide can catalyze the synthesis of benzimidazoles from o-phenylenediamines and aldehydes under mild conditions, with the catalyst being reusable. nih.gov

Table 2: Catalytic Systems for Benzimidazole Synthesis This table summarizes general catalytic approaches applicable to the synthesis of benzimidazoles from o-phenylenediamines like this compound.

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Cerium(IV) Ammonium Nitrate (CAN) | Methanol, Room Temperature | Mild conditions | arabjchem.org |

| Nano-Fe₂O₃ | Water, Reflux | Environmentally benign, Recyclable catalyst | researchgate.net |

| H₂O₂/HCl | Acetonitrile, Room Temperature | Short reaction time, High yields | organic-chemistry.org |

| Au/TiO₂ | Methanol, 60 °C | Reusable catalyst, Mild conditions | nih.gov |

Selective N-alkylation Strategies for Unsymmetrical Benzimidazoles

The benzimidazole ring system contains an N-H proton that can be substituted, most commonly via N-alkylation. For an unsymmetrical benzimidazole, such as those derived from this compound (6-bromo-4-methyl- and 5-bromo-7-methyl- isomers), N-alkylation can result in two different regioisomers (N1 and N3 substitution). Achieving selectivity in such reactions is a significant synthetic challenge.

The regioselectivity of N-alkylation is influenced by several factors, including the steric and electronic effects of the substituents on the benzimidazole ring, the nature of the alkylating agent, the base, and the solvent used. beilstein-journals.org Generally, alkylation at the less sterically hindered nitrogen is favored. Rhodium(I)-catalyzed C-H activation has been reported for the C2-selective branched alkylation of benzimidazoles, which represents a different functionalization pathway. nih.gov For N-alkylation, classical methods using an alkyl halide and a base like sodium hydride in an appropriate solvent are common, but often yield mixtures of isomers for unsymmetrical substrates. beilstein-journals.org

Benzotriazoles are another important class of heterocyclic compounds that can be synthesized from o-phenylenediamines. The reaction of this compound with a diazotizing agent, typically sodium nitrite in the presence of acetic acid, leads to the formation of the corresponding benzotriazole. gsconlinepress.com

The mechanism involves the formation of a mono-diazonium salt from one of the amino groups, which then undergoes spontaneous intramolecular cyclization by attacking the second amino group to form the stable triazole ring. gsconlinepress.com Due to the unsymmetrical nature of the starting diamine, this reaction is expected to produce a mixture of 6-Bromo-4-methyl-1H-benzotriazole and 5-Bromo-7-methyl-1H-benzotriazole.

Quinoxalines are bicyclic heterocycles containing a benzene ring fused to a pyrazine ring. They are readily synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The reaction of this compound with a 1,2-dicarbonyl compound, such as glyoxal or benzil, would lead to the formation of the corresponding substituted quinoxaline (B1680401).

This condensation is a robust and widely used reaction in heterocyclic chemistry. The reaction generally proceeds under mild conditions, often in an alcoholic solvent, and can be catalyzed by acids. The resulting product from this compound would be a substituted 6-bromo-8-methylquinoxaline or 7-bromo-5-methylquinoxaline, depending on the structure of the dicarbonyl compound used.

1,5-Benzodiazepine Derivatives

The condensation reaction of o-phenylenediamines, such as this compound, with ketones is a fundamental and widely employed method for the synthesis of 1,5-benzodiazepine derivatives. nih.govijtsrd.com This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities. nih.govnih.gov The reaction typically involves the acid-catalyzed condensation of two equivalents of a ketone with one equivalent of the diamine. asianpubs.org

Various catalysts can be utilized to promote this transformation, including ceric ammonium nitrate (CAN), BF3-etherate, polyphosphoric acid, and various solid acid catalysts like zeolites. nih.govasianpubs.org The reaction proceeds efficiently under mild conditions, often at room temperature, and is applicable to both cyclic and acyclic ketones, leading to good-to-excellent yields of the corresponding 1,5-benzodiazepine products. nih.govresearchgate.net For instance, the reaction of a substituted o-phenylenediamine with a ketone in the presence of 10 mol% CAN in methanol at room temperature can yield the desired 1,5-benzodiazepine. asianpubs.org The choice of catalyst and reaction conditions can be optimized to improve reaction times and yields. nih.gov

Table 1: Catalysts and Conditions for 1,5-Benzodiazepine Synthesis

| Catalyst | Solvent | Temperature | Key Features |

| Ceric Ammonium Nitrate (CAN) | Methanol | Room Temperature | Promotes the reaction with substituted acetophenones. asianpubs.org |

| H-MCM-22 (Zeolite) | Acetonitrile | Room Temperature | Highly active solid acid catalyst, affording high yields in short reaction times. nih.gov |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Not specified | Mild Conditions | Efficiently catalyzes condensation with various enolizable ketones. researchgate.net |

| Heteropolyacids (HPAs) | Ethanol | Reflux | Catalytic activity depends on the catalyst composition, with V substitution enhancing yields. nih.gov |

Phenazine Derivatives, including 2,3-diaminophenazines through oxidative reactions

Phenazines are nitrogen-containing heterocyclic compounds that can be synthesized from o-phenylenediamine derivatives. The reaction of an o-phenylenediamine with an α-diketone is a common method for forming the phenazine ring system. These derivatives are investigated for various applications, including as dye-precursors and for their biological properties. chempedia.info

Furthermore, oxidative reactions of o-phenylenediamines can lead to the formation of 2,3-diaminophenazines. This transformation involves the oxidative coupling of two molecules of the diamine. Such reactions highlight the susceptibility of the diamine to oxidation, a key aspect of its reactivity. Phenazine derivatives have been found to possess insecticidal and other inhibitory properties, although their practical application can be limited by toxicity to other organisms. chempedia.info

Oxadiazole Fused Heterocyclic Derivatives

The 1,5-benzodiazepine ring system derived from this compound serves as a valuable precursor for the synthesis of more complex fused heterocyclic systems, such as triazolo-, oxazino-, and oxadiazolo-benzodiazepines. nih.gov Oxadiazoles, particularly the 1,2,4- and 1,3,4-isomers, are five-membered heterocycles known for their wide spectrum of biological activities and are considered important pharmacophores in drug discovery. nih.govnih.govajrconline.org

The synthesis of an oxadiazole ring fused to the benzodiazepine core typically involves multi-step reaction sequences. For example, a benzodiazepine derivative can be chemically modified to introduce functional groups that can then be cyclized to form the oxadiazole ring. The specific synthetic route depends on the desired isomer and substitution pattern of the final fused product. These fused heterocyclic compounds are of great interest as they combine the structural features of both benzodiazepines and oxadiazoles, potentially leading to novel biological activities. nih.govnih.gov

Schiff Base Formation and Metal Complexation

The vicinal diamine functionality of this compound is highly reactive towards carbonyl compounds, leading to the formation of Schiff bases, also known as imines. nih.gov These Schiff bases are versatile ligands in coordination chemistry due to the presence of the azomethine (-C=N-) group, which is an excellent coordination site for metal ions. hilarispublisher.com

Condensation with Diketones (e.g., Di-2-furanylethanedione, 1,3-diketones)

This compound readily undergoes condensation with α-diketones, such as di-2-furanylethanedione, to form Schiff base ligands. orientjchem.orgresearchgate.net The reaction involves the nucleophilic attack of the amine groups on the carbonyl carbons, followed by dehydration to form two imine bonds. This initial Schiff base can then be used as a precursor in subsequent reactions.

For example, the Schiff base formed from this compound and di-2-furanylethanedione can be further reacted with various 1,3-diketones (also known as β-diketones). This subsequent reaction can lead to the formation of larger, more complex macrocyclic structures. orientjchem.orgresearchgate.net

Formation of Macrocyclic Schiff Base Ligands

Template synthesis is a powerful method for constructing macrocyclic ligands. In this approach, a metal ion is used to organize the precursor molecules into the correct orientation for cyclization. The reaction between the Schiff base precursor (derived from this compound and di-2-furanylethanedione) and a 1,3-diketone in the presence of a metal salt, such as a dioxomolybdenum(VI) salt, leads to the formation of a macrocyclic Schiff base ligand that is coordinated to the central metal ion. orientjchem.orgresearchgate.net

Examples of 1,3-diketones used in these reactions include:

2,4-pentanedione

1-phenyl-1,3-butanedione

4,4,4-trifluoro-1-(2-thienyl)-1,3-butanedione

1,3-diphenyl-1,3-propanedione orientjchem.org

The resulting macrocyclic ligands are tetradentate, coordinating to the metal ion through the four nitrogen atoms of the imine groups.

Coordination Chemistry with Transition Metals (e.g., Molybdenum(VI), Cobalt(II), Nickel(II), Copper(II), Zinc(II), Vanadium(IV), Antimony(V))

Schiff base ligands derived from this compound form stable complexes with a variety of transition metals. The nitrogen atoms of the azomethine groups act as donor atoms, chelating to the metal center. nih.govsapub.org The resulting metal complexes often exhibit interesting geometries and electronic properties.

Molybdenum(VI): Dioxomolybdenum(VI) complexes have been synthesized using macrocyclic Schiff base ligands derived from this compound. In these complexes, the molybdenum atom is typically in a distorted octahedral environment, coordinated to the four nitrogen atoms of the macrocycle and two oxo ligands. orientjchem.orgresearchgate.net

Cobalt(II), Nickel(II), Copper(II), Zinc(II): Schiff base ligands are known to form stable complexes with these divalent transition metals. The coordination geometry around the metal center can vary, including square planar and tetrahedral arrangements, depending on the specific ligand and the metal ion. hilarispublisher.comekb.eg The coordination typically involves the imine nitrogen atoms and, if present, other donor atoms like phenolic oxygen. nih.gov The electronic and spectral properties of these complexes are subjects of detailed study.

Vanadium(IV): Oxovanadium(IV), or vanadyl (VO²⁺), complexes with Schiff base ligands are also well-documented. These complexes often have a square pyramidal geometry with the oxo group in the apical position. The coordination of the Schiff base ligand occurs in the equatorial plane.

The study of these metal complexes is driven by their potential applications in catalysis and their interesting biological activities, which are often enhanced compared to the free ligands. nih.govnih.gov

Table 2: Transition Metal Complexes and Coordination

| Metal Ion | Typical Oxidation State | Common Coordination Geometry | Donor Atoms from Ligand |

| Molybdenum | +6 (as MoO₂²⁺) | Distorted Octahedral | 4 x Imine Nitrogen |

| Cobalt | +2 | Square Planar, Tetrahedral | Imine Nitrogen, other available donors |

| Nickel | +2 | Square Planar, Tetrahedral | Imine Nitrogen, other available donors |

| Copper | +2 | Square Planar | Imine Nitrogen, other available donors |

| Zinc | +2 | Tetrahedral | Imine Nitrogen, other available donors |

| Vanadium | +4 (as VO²⁺) | Square Pyramidal | Imine Nitrogen, other available donors |

Structural Aspects of Metal Complexes

The reactivity of this compound, as with other o-phenylenediamine derivatives, is significantly characterized by its ability to act as a bidentate ligand, coordinating with various metal ions through the nitrogen atoms of its two adjacent amine groups. This chelation leads to the formation of stable metal complexes with diverse stoichiometries and coordination geometries. While specific studies on the metal complexes of this compound are not extensively detailed in the available literature, the structural aspects can be inferred from research on closely related o-phenylenediamine (OPD) and its substituted analogues.

Transition metal complexes involving these types of ligands exhibit a range of coordination numbers and geometries, which are influenced by factors such as the nature of the metal ion, its oxidation state, the steric and electronic effects of the substituents on the diamine ring, and the reaction conditions. Common geometries observed include octahedral, square pyramidal, square planar, and tetrahedral.

For instance, dinuclear vanadyl VO(II) complexes with o-phenylenediamine have been prepared where the OPD ligand acts as a bridging N2 donor, connecting two vanadium atoms. worldresearchersassociations.com Spectroscopic and magnetic data for these complexes suggest a square pyramidal geometry around each vanadyl center. worldresearchersassociations.com Similarly, molybdenum(VI) and other vanadyl(II) complexes with various bidentate and monodentate ligands, including OPD derivatives, have been shown to adopt octahedral and square pyramidal arrangements, respectively. researchgate.net

In complexes with other divalent transition metals such as Cu(II), Mn(II), Co(II), Ni(II), Zn(II), Cd(II), and Hg(II), an octahedral geometry is frequently proposed. researchgate.net This is often achieved by the coordination of two bidentate ligands and two monodentate ligands (e.g., chloride ions), resulting in a general stoichiometry of [M(L)₂Cl₂]. researchgate.net The coordination number of the central metal ion in these cases is typically six. libretexts.org

The specific geometry is determined by the coordination number and the electronic configuration of the metal ion. uomustansiriyah.edu.iq For example, a coordination number of six almost invariably leads to an octahedral geometry, while a coordination number of four can result in either tetrahedral or square planar arrangements. libretexts.org Five-coordinate complexes can adopt trigonal bipyramidal or square pyramidal geometries. libretexts.org The presence of bulky substituents on the phenylenediamine ring, such as the bromo and methyl groups in this compound, can introduce steric hindrance that may distort these ideal geometries.

| Metal Ion | Coordination Number | Common Geometries | Example Stoichiometry |

|---|---|---|---|

| VO(II) | 5 | Square Pyramidal | [VO(OPD)]₂-type dinuclear |

| Mo(VI) | 6 | Octahedral | - |

| Cu(II), Mn(II), Co(II), Ni(II), Zn(II) | 6 | Octahedral | [M(L)₂Cl₂] |

| Fe(III) | 6 | Distorted Octahedral | [Fe(L)₃] |

| Pt(II), Pd(II) | 4 | Square Planar | [M(L)Cl₂] |

Polymerization Reactions of Diaminobenzene Derivatives

Aromatic diamines, including derivatives of 1,2-diaminobenzene, are important monomers for the synthesis of multifunctional polymers through methods like oxidative polymerization. rloginconsulting.com These polymers are noted for their thermal stability, conductivity, and processability. researchgate.net

Oxidative Polymerization for Poly(1,2-diaminobenzene)

The oxidative polymerization of 1,2-diaminobenzene (o-phenylenediamine, OPD) and its derivatives yields poly(1,2-diaminobenzene) (P(1,2-DAB) or POPD). researchgate.net This process can be carried out using chemical or electrochemical methods. researchgate.net Chemical oxidative polymerization typically employs an oxidizing agent, such as ammonium persulfate ((NH₄)₂S₂O₈) or potassium dichromate, in an acidic medium. researchgate.netuss.cl The reaction involves the coupling of monomer units, leading to the formation of a polymer chain. While the polymerization of aniline and its derivatives has been extensively studied, the oxidation of phenylenediamines can sometimes lead to the formation of low molecular weight products or crosslinked structures. nih.gov However, under controlled conditions, stable polymers can be synthesized. researchgate.net The resulting polymer, POPD, is known for its good solubility, processability, and thermal stability. researchgate.net

Influence of Metal Ions and HCl Concentration on Polymerization

The synthesis of poly(1,2-diaminobenzene) is significantly affected by the reaction conditions, particularly the presence of metal ions and the concentration of acid (e.g., HCl).

Influence of Metal Ions: Metal ions can act as oxidizing agents or catalysts in the polymerization process. uss.cl Studies on the polymerization of 1,2-diaminobenzene using ammonium persulfate as an oxidant have shown that the presence of metal salts like CuCl₂, NiCl₂, and CoCl₂ affects the polymerization yield. researchgate.netuss.cl The metal ion content in the final polymer matrix can be controlled by the concentration of HCl in the reaction medium. uss.cl Furthermore, the incorporation of metal ions into the polymer matrix has been found to enhance the thermal stability of the resulting polymer. uss.cl For instance, Fe(III) doping has been shown to increase the electrical conductivity of poly(o-phenylenediamine), whereas doping with HCl or Cu(II) can decrease it. researchgate.net

| Factor | Influence | Observed Effects |

|---|---|---|

| Metal Ions (e.g., CuCl₂, NiCl₂, CoCl₂) | Act as oxidants/catalysts | - Affects polymerization yield. uss.cl |

| HCl Concentration | Affects reaction kinetics and yield | - Polymerization rate increases with HCl concentration up to an optimal point. researchgate.net |

Ladder-type Structures versus Polyaniline-like Structures

The structure of the polymer formed from diaminobenzene monomers is highly dependent on the position of the amine substituents. The polymerization of 1,2-diaminobenzene is proposed to result in a ladder-type structure. researchgate.netuss.cl In this configuration, the polymer backbone consists of fused rings, which imparts significant rigidity and thermal stability. escholarship.org This structure is distinct from the more linear, single-stranded structure of polyaniline.

In contrast, the polymerization of 1,3-diaminobenzene yields a structure that is more analogous to that of polyaniline. uss.cl Polyaniline consists of repeating aniline units, which can exist in different oxidation states (leucoemeraldine, emeraldine, and pernigraniline). Its structure is characterized by single-stranded, torsionally rotating bonds in the polymer backbone. nih.gov

Ladder-type polymers, like that proposed for poly(1,2-diaminobenzene), offer potential advantages over their polyaniline-like counterparts. The fused, conjugated backbone of a ladder polymer enhances stability, even under harsh conditions. escholarship.orgrsc.org This rigid structure can also lead to improved electronic properties by lowering the reorganization energy during charge transport and promoting the delocalization of electronic states. escholarship.orgnih.gov Recent research has focused on designing and synthesizing well-defined, low-defect ladder polymers inspired by polyaniline to achieve exceptional stability and durability for applications in electronic devices. escholarship.orgrsc.org

Advanced Spectroscopic and Analytical Characterization in Research

Spectroscopic Techniques

Spectroscopic techniques are indispensable in the structural analysis of organic molecules. By probing the interaction of electromagnetic radiation with the compound, researchers can deduce a wealth of structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the chemical environments of hydrogen nuclei (protons). While specific experimental ¹H NMR data for 5-Bromo-3-methylbenzene-1,2-diamine is not widely available in the public domain, a predicted spectrum can be inferred based on the molecule's structure. The spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons, with their chemical shifts and splitting patterns providing crucial information about their connectivity.

Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| Aromatic CH | δ 6.5 - 7.5 | Doublet, Doublet | 2H |

| Amine NH₂ | δ 3.5 - 5.0 | Broad Singlet | 4H |

| Methyl CH₃ | δ 2.0 - 2.5 | Singlet | 3H |

Note: This is a predicted data table based on typical chemical shifts for similar functional groups. Actual experimental values may vary.

Infrared (IR) Spectroscopy (e.g., FTIR)

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to the N-H stretches of the amine groups, C-H stretches of the aromatic ring and methyl group, C=C stretching of the aromatic ring, and the C-Br stretch.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (CH₃) | Stretching | 2850 - 2960 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1250 - 1350 |

| C-Br | Stretching | 500 - 600 |

Note: This table represents expected ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound typically display characteristic absorption bands in the UV-Vis region corresponding to π → π* transitions of the benzene (B151609) ring. The substitution pattern and the presence of auxochromes like the amino groups can influence the position and intensity of these absorption maxima (λmax).

Mass Spectrometry (MS) (e.g., HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In Electrospray Ionization (ESI) mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, a common observation is the protonated molecule [M+H]⁺.

In one analysis, this compound yielded a mass spectrum with an ESI-MS signal at m/z = 201.1 [M + 1]⁺ chemicalbook.com. High-Resolution Mass Spectrometry (HRMS) would provide a more precise mass measurement, allowing for the determination of the exact molecular formula.

Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z |

| ESI-MS | [M+H]⁺ | 201.1 |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. As this compound is a diamagnetic compound with no unpaired electrons in its ground state, it would not be expected to produce an EPR signal. However, EPR spectroscopy could be a valuable tool for studying radical cations or other paramagnetic species that could be generated from this compound through chemical or electrochemical oxidation. Such studies on substituted p-phenylenediamines have been conducted to understand their redox properties and the electronic effects of substituents.

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. The fluorescence properties of a molecule are highly dependent on its structure, particularly the presence of fluorophores. While many aromatic compounds exhibit fluorescence, the presence of a heavy atom like bromine can often quench fluorescence through the heavy-atom effect, which promotes intersystem crossing to the triplet state.

Chromatographic Methods

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin Layer Chromatography (TLC) are routinely employed to monitor reaction progress, assess purity, and isolate specific compounds.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool for the analysis of aromatic amines like this compound. The separation is typically achieved on a C18 column, where the stationary phase is nonpolar, and a polar mobile phase is used.

Typical RP-HPLC Parameters for Aromatic Diamine Analysis:

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis or Diode Array Detector (DAD) |

| Wavelength | 240-280 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

This table presents typical parameters for the RP-HPLC analysis of aromatic diamines.

In a typical analysis, a gradient elution might start with a higher proportion of water and gradually increase the organic solvent content to elute compounds of increasing hydrophobicity. The retention time of this compound would be influenced by its polarity relative to other components in the mixture. For instance, in the analysis of phenylenediamine isomers, retention times can vary, with p-phenylenediamine often eluting before the m- and o-isomers in certain systems scispace.com. The use of a Diode Array Detector allows for the acquisition of UV-Vis spectra of the eluting peaks, aiding in their identification.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive method for the analysis of volatile and thermally stable compounds. For aromatic amines like this compound, derivatization is often employed to increase their volatility and improve chromatographic peak shape.

Common Derivatization and GC-MS Conditions:

| Parameter | Value |

| Derivatizing Agent | Pentafluoropropionamide or similar acylating agents |

| Column | Phenyl-methyl polysiloxane capillary column (e.g., 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) |

| Detector | Mass Spectrometer (MS) |

This table outlines common conditions for the GC-MS analysis of aromatic amines.

The mass spectrum of the derivatized this compound would provide a unique fragmentation pattern, allowing for its unambiguous identification. The molecular ion peak would be observed, along with characteristic fragment ions resulting from the loss of the acyl group and cleavage of the benzene ring. For example, in the GC-MS analysis of other aromatic amines, intense molecular ions are typically observed under electron ionization nih.gov.

Thin Layer Chromatography is an indispensable technique for rapid reaction monitoring and preliminary purity assessment. A small amount of the reaction mixture is spotted on a TLC plate coated with a stationary phase, typically silica gel, and developed in a suitable mobile phase.

The choice of the eluent system is critical for achieving good separation. For phenylenediamines, a mixture of polar and non-polar solvents is often used. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of the spots is quantified by the retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

TLC of Phenylenediamine Isomers:

| Compound | Mobile Phase | Rf Value |

| o-Phenylenediamine (B120857) | Ethyl acetate - n-butanol - water (37.5:37.5:25) | 0.83 - 0.88 |

| m-Phenylenediamine | Ethyl acetate - n-butanol - water (37.5:37.5:25) | 0.71 - 0.82 |

| p-Phenylenediamine | Ethyl acetate - n-butanol - water (37.5:37.5:25) | 0.67 - 0.77 |

Data adapted from a study on the TLC of phenylenediamines matec-conferences.org. The Rf values are indicative and can vary based on experimental conditions.

For this compound, the presence of the bromo and methyl groups would influence its polarity and thus its Rf value compared to unsubstituted o-phenylenediamine. The spots can be visualized under UV light or by staining with an appropriate reagent.

Thermal Analysis (e.g., TG/DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability and decomposition pattern of compounds. In the context of metal complexes derived from Schiff bases of this compound, thermal analysis provides information about the presence of coordinated or lattice water molecules and the thermal stability of the complex.

A typical TGA curve plots the percentage weight loss of a sample as a function of temperature. The DTA curve shows the difference in temperature between the sample and a reference material, indicating exothermic or endothermic transitions.

For a hypothetical Zn(II) complex of a Schiff base derived from 4-methyl-o-phenylenediamine and 5-bromo salicylaldehyde, a related structure, the thermal decomposition might proceed in stages, as shown in the table below.

Hypothetical Thermal Decomposition Data for a Related Zn(II) Schiff Base Complex:

| Temperature Range (°C) | Weight Loss (%) | Assignment | DTA Peak |

| 100-200 | ~5% | Loss of lattice water | Endothermic |

| 250-400 | ~30% | Decomposition of organic ligand | Exothermic |

| >400 | - | Formation of metal oxide | - |

This table is based on typical thermal decomposition patterns observed for similar Schiff base metal complexes researchgate.netsciensage.info.

The initial weight loss at lower temperatures usually corresponds to the removal of water molecules. The subsequent decomposition at higher temperatures involves the breakdown of the organic ligand, ultimately leaving a residue of the metal oxide.

Elemental Analysis (CHN, Molybdenum, Sulfur)

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized compound. For Schiff base metal complexes of this compound, the percentages of carbon (C), hydrogen (H), and nitrogen (N) are determined experimentally and compared with the calculated values for the proposed structure. This comparison is crucial for confirming the stoichiometry of the complex, i.e., the metal-to-ligand ratio. While molybdenum and sulfur are not part of the primary compound, they may be included in the analysis of more complex coordination compounds or catalysts involving this ligand.

Illustrative Elemental Analysis Data for a Hypothetical Metal Complex [M(L)Cl₂]:

Where L is a Schiff base derived from this compound.

| Element | Calculated (%) | Found (%) |

| C | 45.0 | 44.8 |

| H | 3.5 | 3.6 |

| N | 7.5 | 7.3 |

This is a hypothetical data set for illustrative purposes, based on the expected composition of such a complex. Actual values would depend on the specific Schiff base and metal ion sciensage.infosemanticscholar.orgresearchpublish.com.

A close agreement between the found and calculated values provides strong evidence for the proposed molecular formula of the complex.

Molar Conductance Measurements

Molar conductance measurements are used to determine whether a metal complex is an electrolyte or a non-electrolyte in a particular solvent. This helps in understanding the nature of the coordination sphere. The molar conductivity (ΛM) of a solution of the complex is measured, and the value is compared with known ranges for different electrolyte types.

For Schiff base metal complexes of this compound, measurements are typically carried out in solvents like DMF or DMSO at a concentration of 10⁻³ M.

Typical Molar Conductance Values and Electrolyte Type:

| Molar Conductance (ΛM) in DMF (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

| < 40 | Non-electrolyte |

| 65-90 | 1:1 electrolyte |

| 130-170 | 1:2 electrolyte |

| > 170 | 1:3 electrolyte |

This table provides typical ranges for molar conductance in DMF. These values can vary slightly with the solvent and the specific complex.

If the measured molar conductance of a complex is low, it indicates that the anions are coordinated to the metal ion within the coordination sphere, and the complex is a non-electrolyte researchgate.netsemanticscholar.orgirjes.com. Conversely, a high molar conductance value suggests that the anions are outside the coordination sphere, and the complex is an electrolyte.

X-ray Diffraction (XRD) for Structural Elucidation (e.g., Powder X-ray Diffraction)

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the context of a chemical compound like this compound, XRD analysis would provide definitive proof of its molecular geometry, bond lengths, bond angles, and the packing of molecules in the solid state. This technique relies on the diffraction of an X-ray beam by the regular arrangement of atoms within a crystalline solid, producing a unique diffraction pattern.

The analysis of this pattern allows for the determination of the crystal lattice parameters, which describe the size and shape of the unit cell—the basic repeating structural unit of a crystal. For this compound, this would involve determining its crystal system (e.g., monoclinic, orthorhombic, etc.), space group, and the precise coordinates of each atom (carbon, nitrogen, bromine, and hydrogen) within the unit cell.

Powder X-ray diffraction (PXRD) is a specific application of this technique where the sample is a polycrystalline powder. The resulting diffraction pattern is a plot of X-ray intensity as a function of the diffraction angle (2θ). While single-crystal XRD provides the most detailed structural information, PXRD is invaluable for phase identification, purity analysis, and obtaining initial structural information.

Despite a thorough review of scientific literature, specific experimental X-ray diffraction data, such as the crystal system, space group, and unit cell dimensions for this compound, are not publicly available at this time. Therefore, a data table containing detailed crystallographic parameters for this specific compound cannot be provided. The publication of such research in the future would be a valuable contribution to the chemical sciences, providing a foundational understanding of the solid-state structure of this important diamine derivative.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

There are no available research articles or database entries that provide specific DFT calculations for 5-Bromo-3-methylbenzene-1,2-diamine. DFT is a widely used computational method to investigate the electronic structure of many-body systems, which could provide valuable insights into the molecule's behavior. However, the application of this method to this compound has not been reported in the accessible scientific literature.

Geometric Structure Optimization

Information regarding the optimized geometric structure, including bond lengths, bond angles, and dihedral angles of this compound, derived from DFT calculations, is not available. Such data would be foundational for understanding the molecule's three-dimensional conformation and steric properties.

Molecular Orbital Analysis (e.g., HOMO-LUMO Transitions)

A molecular orbital analysis, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. The HOMO-LUMO energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. Without this data, a fundamental aspect of its electronic behavior remains unknown.

Charge Distribution Analysis

There are no published studies detailing the charge distribution within the this compound molecule. A charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, would identify the electron-rich and electron-deficient regions of the molecule, which is crucial for predicting its interaction with other chemical species.

Electrophilicity Indices

Specific values for electrophilicity indices of this compound are not documented. This parameter is used to quantify the ability of a molecule to accept electrons and is a key descriptor in understanding its reactivity in polar reactions.

Global Softness and Chemical Hardness

The global softness and chemical hardness of this compound, which are related to the HOMO-LUMO gap, have not been calculated or reported. These concepts from conceptual DFT are important for predicting the stability and reactivity of chemical systems.

Interaction Energies (e.g., N lone pair electrons with metal anti-bonding orbitals)

While this compound is used in the synthesis of metal complexes, specific computational studies detailing the interaction energies between the nitrogen lone pair electrons of the diamine and the anti-bonding orbitals of metals are not available for the standalone molecule. Such studies are typically performed on the resulting metal complexes rather than the free ligand.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. While specific molecular docking studies on quinoxalines derived directly from this compound are not extensively documented in publicly available literature, numerous studies on structurally similar quinoxaline (B1680401) derivatives highlight their potential for significant ligand-protein interactions. These studies demonstrate that the quinoxaline scaffold is a privileged structure for interacting with various biological targets.

Quinoxaline derivatives have been docked against several important protein targets, including Epidermal Growth Factor Receptor (EGFR), c-Jun N-terminal kinases (JNK), and 5-HT3 receptors. These proteins are implicated in cancer, inflammation, and neurological disorders, respectively.

Epidermal Growth Factor Receptor (EGFR) Interactions: Some novel quinoxaline derivatives have been investigated as EGFR inhibitors. nih.govrsc.org Molecular docking studies have shown that these compounds can fit into the ATP-binding site of the EGFR kinase domain. The binding is typically stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues. For example, a potent quinoxaline derivative was found to bind strongly to the EGFR protein (PDB ID: 4HJO) with a binding energy of -12.03 kcal/mol. nih.gov Another study on different quinoxaline derivatives targeting EGFR (PDB ID: 1M17) also showed significant binding affinities. researchgate.net

c-Jun N-Terminal Kinase (JNK) Interactions: Derivatives of 11H-indeno[1,2-b]quinoxalin-11-one have been identified as inhibitors of JNKs. nih.gov Docking studies revealed that these compounds bind within the JNK3 catalytic site. The interactions are specific and contribute to their inhibitory activity. The binding affinities (Kd) for some of these compounds were in the submicromolar range for all three JNK isoforms (JNK1, JNK2, and JNK3). nih.gov

5-HT3 Receptor Interactions: Quinoxaline-based ligands have been shown to bind to both homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.gov In silico modeling and docking studies of 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline (VUF10166) suggest an orientation similar to known agonists within the receptor's binding pocket. researchgate.net The binding affinity of this compound for the 5-HT3A receptor was determined to have a Kd of 0.18 nM. researchgate.net

The binding energies from these representative studies indicate that quinoxaline derivatives, such as those that could be synthesized from this compound, have the potential to be potent inhibitors of various protein targets. The bromo and methyl substituents on the benzene (B151609) ring of the quinoxaline would influence the electronic properties and steric profile of the molecule, potentially leading to specific and high-affinity interactions with protein binding sites.

| Quinoxaline Derivative Class | Protein Target (PDB ID) | Binding Energy (kcal/mol) / Affinity (Kd) | Key Interacting Residues |

|---|---|---|---|

| Tetrazolo[1,5-a]quinoxaline hybrids | EGFR (4HJO) | -9.57 to -12.03 | Not specified |

| 11H-indeno[1,2-b]quinoxalin-11-one oximes | JNK1, JNK2, JNK3 | Submicromolar (Kd) | Not specified |

| 2-chloro-3-(4-methylpiperazin-1-yl)quinoxaline | 5-HT3A Receptor | 0.18 nM (Kd) | Not specified |

Kinetic and Thermodynamic Properties of Reactions

The study of kinetic and thermodynamic properties is essential for understanding the feasibility, rate, and energy changes associated with the chemical reactions of this compound. The primary reaction of this compound is its condensation with 1,2-dicarbonyl compounds to form quinoxaline derivatives.

Kinetics of Quinoxaline Synthesis: The synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyls is generally a rapid process, often completed in a short time at room temperature or with gentle heating, especially in the presence of a catalyst. nih.govnih.gov Various catalysts, including protic acids, Lewis acids, and solid-supported catalysts, have been employed to accelerate the reaction. mdpi.comnih.gov

| Reactants | Catalyst | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| o-phenylenediamine (B120857), Benzil | Cerium (IV) Ammonium Nitrate (CAN) | Acetonitrile | Room Temp. | 20 min | 80-98 |

| o-phenylenediamine, Benzil | Hexafluoroisopropanol (HFIP) | - | Room Temp. | 20 min | 95 |

| o-phenylenediamine, Benzil | TiO2-Pr-SO3H | Ethanol | Room Temp. | 10 min | 95 |

Thermodynamics of Quinoxaline Derivatives: Thermodynamic data provides information on the stability and energy of formation of compounds. A combined experimental and computational study on quinoxaline-1,4-dioxide derivatives has provided valuable thermodynamic data, including their standard molar enthalpies of formation and sublimation. acs.orgnih.gov These values are crucial for understanding the energetics of the quinoxaline core structure.

The standard molar enthalpies of formation in the gaseous state (ΔfH°m(g)) were determined for three 2-methyl-3-(R)-quinoxaline-1,4-dioxide derivatives. This data, while not for the direct products of this compound, offers a thermodynamic reference for similarly substituted quinoxaline structures.

| Compound | ΔsubH°m (kJ/mol) | ΔfH°m(cr) (kJ/mol) | ΔfH°m(g) (kJ/mol) |

|---|---|---|---|

| 2,3-dimethyl-quinoxaline 1,4-dioxide | 121.0 ± 4.8 | 28.4 ± 2.1 | 149.4 ± 4.5 |

| 2-ethoxycarbonyl-3-methyl-quinoxaline 1,4-dioxide | 130.6 ± 1.2 | -308.6 ± 4.1 | -178.0 ± 4.3 |

| 2-benzyl-3-methyl-quinoxaline 1,4-dioxide | Not specified | Not specified | 249.2 ± 6.6 |

Mechanism Elucidation (e.g., Outer Sphere Mechanism, Radical Reactions)

Understanding the reaction mechanism is fundamental to controlling the outcome and optimizing the conditions for the synthesis of quinoxaline derivatives from this compound.

Condensation Mechanism: The most widely accepted mechanism for the formation of quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds is a condensation reaction. researchgate.net In the presence of an acid catalyst, the reaction is initiated by the protonation of one of the carbonyl groups of the dicarbonyl compound, which increases its electrophilicity. This is followed by a nucleophilic attack from one of the amino groups of the diamine. A subsequent intramolecular cyclization and dehydration steps lead to the formation of the stable aromatic quinoxaline ring. researchgate.netlibretexts.org

The plausible steps are as follows:

Activation of Carbonyl: The catalyst activates a carbonyl group of the 1,2-dicarbonyl compound.

Nucleophilic Attack: One amino group of the this compound attacks the activated carbonyl carbon, forming a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal loses a molecule of water to form an imine.

Intramolecular Cyclization: The second amino group attacks the remaining carbonyl group in an intramolecular fashion.

Final Dehydration: A second dehydration step occurs, leading to the formation of the aromatic quinoxaline ring.

Outer Sphere Mechanism: The outer sphere electron transfer is a mechanism in which an electron is transferred between two chemical species without the formation of a direct chemical bond between them. libretexts.orgwikipedia.org The reactants remain in their separate coordination spheres. This mechanism is common in inorganic redox chemistry, particularly for electron transfer between metal complexes. davuniversity.orgslideshare.net For the typical synthesis of quinoxalines via condensation, an outer sphere mechanism is not considered the primary pathway, as the reaction involves the formation and breaking of covalent bonds through nucleophilic addition and elimination steps.

Radical Reactions: While the condensation mechanism is predominant, radical pathways have been proposed for the synthesis of certain quinoxaline derivatives under specific conditions. For example, some metal-free syntheses of quinoxalines might involve radical intermediates, particularly when using oxidants like tert-Butyl hydroperoxide (TBHP) in the presence of visible light or catalysts like iodine. nih.gov In these cases, a radical may be generated which then participates in a cascade of reactions leading to the quinoxaline product. However, for the classical condensation of this compound with a 1,2-dicarbonyl compound, a radical mechanism is not the generally accepted pathway.

Research Applications and Emerging Areas

Ligand Chemistry and Catalyst Development

The presence of two adjacent amino groups makes 5-Bromo-3-methylbenzene-1,2-diamine an excellent precursor for the synthesis of bidentate and tetradentate ligands, particularly Schiff base ligands. These ligands can coordinate with various metal ions to form stable complexes with potential catalytic activities.

A notable area of investigation involves the synthesis of macrocyclic Schiff base ligands. For instance, monomeric dioxomolybdenum(VI) complexes with a Schiff base derived from this compound and di-2-furanylethanedione have been prepared. orientjchem.orgresearchgate.net These complexes can be further reacted with 1,3-diketones to create different macrocyclic compounds. orientjchem.orgresearchgate.net The resulting molybdenum complexes, which feature a distorted octahedral geometry, are being explored for their catalytic capabilities. researchgate.netresearchgate.net Specifically, cis-dioxomolybdenum(VI) Schiff base complexes have demonstrated potential in the homogeneous oxidation of olefins. researchgate.net

While direct research on the use of this compound in asymmetric catalysis is not yet widely published, the formation of chiral metal complexes with ligands derived from this diamine presents a promising future direction for creating catalysts for stereoselective transformations.

Table 1: Synthesis of Macrocyclic Dioxomolybdenum(VI) Complexes

| Precursor 1 | Precursor 2 | Metal Ion Source | Resulting Complex Type | Potential Application | Reference |

|---|---|---|---|---|---|

| This compound | di-2-furanylethanedione | Molybdenyl acetylacetonate | Monomeric Dioxomolybdenum(VI) Schiff Base Complex | Catalyst Precursor | orientjchem.orgresearchgate.net |

Materials Science Applications

The inherent chemical functionalities of this compound make it a valuable component in the design and fabrication of advanced materials with diverse applications.

Though specific studies on fluorescent sensors derived directly from this compound are limited, the broader class of phenylenediamine derivatives is known to be a foundation for chemosensors. The amino groups can act as binding sites for metal ions, and their interaction can lead to a change in the fluorescence properties of the molecule. The development of fluorescent probes for the detection of specific analytes is an active area of research. For example, Schiff base ligands derived from similar aromatic diamines have been utilized in creating fluorescent probes for detecting ions like cysteine. The synthesis of macrocyclic compounds using this compound also holds potential for the selective recovery of rare earth elements, hinting at its utility in sensor and separation technologies. bohrium.com

Phenylenediamine derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. Their efficacy stems from the presence of nitrogen heteroatoms with lone pairs of electrons and the aromatic ring's π-electrons, which facilitate adsorption onto the metal surface, forming a protective film. This film acts as a barrier to corrosive agents. While direct studies on this compound are not extensively documented, the principles governing the corrosion inhibition of related compounds are applicable. The mode of action is generally considered to be mixed-type, inhibiting both anodic and cathodic reactions. Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the structure-activity relationship and the adsorption mechanisms of similar inhibitors. nih.gov

The ability of this compound to form Schiff base ligands and subsequently metal complexes makes it a subject of interest in crystal engineering. The specific substituents on the benzene (B151609) ring influence the solid-state packing and intermolecular interactions, such as hydrogen bonding and π-π stacking. This control over the crystal structure is crucial for designing materials with desired properties, including specific optical or magnetic characteristics. While a specific crystal structure for a complex of this compound was not found in the immediate search, a patent has described the crystallization of related compounds under various conditions to obtain different polymorphs. googleapis.comgoogle.com The synthesis of dioxomolybdenum(VI) compounds with macrocyclic Schiff base ligands derived from this diamine also underscores its role in constructing complex, crystalline supramolecular architectures. orientjchem.orgresearchgate.net

Redox flow batteries are a promising technology for large-scale energy storage, and the development of efficient and stable redox-active materials is a key challenge. Phenylenediamine derivatives have been explored as potential organic redox carriers. For instance, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), a related compound, has been studied as a positive redox couple in non-aqueous Li-flow batteries. researchgate.net The substitution on the phenylenediamine core, such as methyl groups, has been shown to increase the solubility of the redox couple, a critical factor for achieving high energy density. researchgate.netdongguk.edu Furthermore, substitutions can influence the redox potential of the molecule. Theoretical and experimental studies on various substituted phenylenediamine-based redox carriers aim to expand the cell potential for flow battery applications. rsc.orgresearchgate.netnih.gov Although direct experimental data for this compound in this context is not available, its substituted structure suggests it could be a candidate for investigation as a redox carrier, with the bromo and methyl groups potentially tuning its electrochemical properties.

The incorporation of this compound into polymeric or composite materials could impart semiconducting or photocatalytic properties. For example, polyaniline, a well-known conducting polymer, can be modified by incorporating substituted anilines. While there is no direct research found on the photocatalytic activity of materials derived from this specific bromo-methyl-benzenediamine, the synthesis of dioxomolybdenum(VI) complexes points towards potential applications in catalysis, which can sometimes be extended to photocatalysis. orientjchem.orgresearchgate.net Further research is needed to explore the electronic properties of polymers and coordination complexes derived from this compound to ascertain their potential in semiconductor and photocatalysis applications.

Memory Storage Devices

The application of derivatives from this compound in memory storage devices is a speculative but emerging area of interest. Research into organic electronics often utilizes aromatic diamines as precursors for creating polymers and charge-transfer complexes with potential for resistive switching behavior, a key principle in non-volatile memory technologies. While direct studies on polymers from this compound are not prominent, the broader class of o-phenylenediamines can be polymerized to form polyamines or incorporated into more complex structures like polyimides. These materials can exhibit bistable electrical properties suitable for memory applications. The electron-donating nature of the diamine moiety, modified by the electronic effects of the bromo and methyl substituents, could be leveraged to control the energy levels and charge transport properties within such a polymer, making it a potential candidate for future research in organic memory devices.

Biological and Biomedical Research Applications of Derivatives and Complexes

The true value of this compound in biomedical research lies in its role as a precursor to heterocyclic systems like benzimidazoles and quinoxalines, or as a ligand in the formation of Schiff bases and their metal complexes. These derivatives exhibit a wide range of biological activities.

Antimicrobial and Antibiofilm Activities

Derivatives of o-phenylenediamines, the class to which this compound belongs, are extensively used to synthesize compounds with significant antimicrobial properties. The primary routes involve the creation of Schiff bases, benzimidazoles, and quinoxalines, which are then often complexed with transition metals to enhance their biological efficacy.